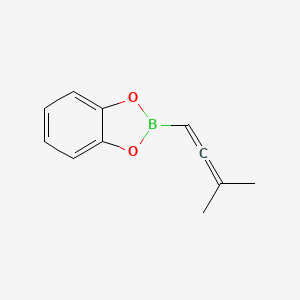
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-, also known by its chemical formula C14H19BO2, is an intriguing organic compound. It features a unique boron-containing heterocyclic ring system, which contributes to its diverse properties and applications .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a boronic acid derivative with an appropriate diene or alkyne. For example, the reaction of 2,3-dihydrofuran with a boronic acid in the presence of a suitable catalyst can yield 1,3,2-benzodioxaboroles. The stereochemistry of the double bond in the diene precursor influences the final product .
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the above-mentioned reactions.
Analyse Chemischer Reaktionen
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron-oxygen bond leads to the corresponding boron-containing alcohols.
Substitution: The boron atom can be substituted with other groups. Common reagents include boronic acids, transition metal catalysts (such as palladium), and oxidants/reductants.
Major products from these reactions include boronic acids, which find applications in Suzuki-Miyaura cross-coupling reactions and other organic transformations.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: Researchers explore its potential as a bioorthogonal reagent for labeling biomolecules.
Medicine: Investigations focus on its role in drug discovery, especially in designing boron-containing pharmaceuticals.
Industry: Its unique properties make it valuable for materials science and catalysis.
Wirkmechanismus
The exact mechanism by which 1,3,2-benzodioxaboroles exert their effects depends on the specific application. their boron-containing structure likely interacts with biological targets, enzymes, or receptors. Further studies are needed to elucidate precise pathways.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Benzodioxaborole derivatives share similarities with other boron-containing compounds, such as boronic acids and boronate esters. their specific substituents and ring systems distinguish them from their counterparts .
Eigenschaften
CAS-Nummer |
142067-28-5 |
|---|---|
Molekularformel |
C11H11BO2 |
Molekulargewicht |
186.02 g/mol |
InChI |
InChI=1S/C11H11BO2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,8H,1-2H3 |
InChI-Schlüssel |
STHQAXHTOYEYHV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C=C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


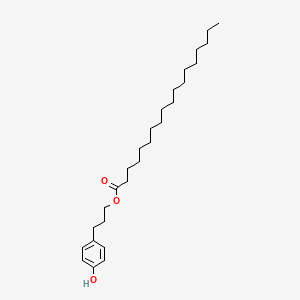
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
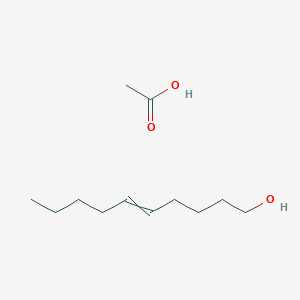
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
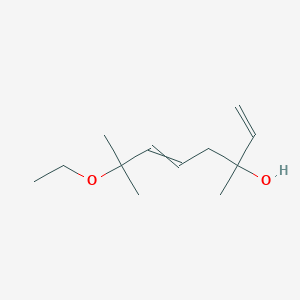
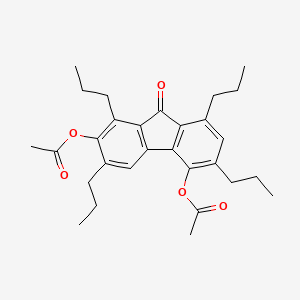
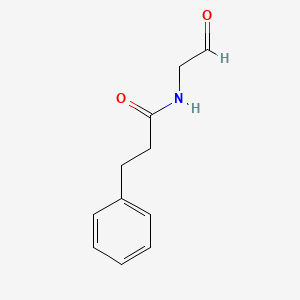

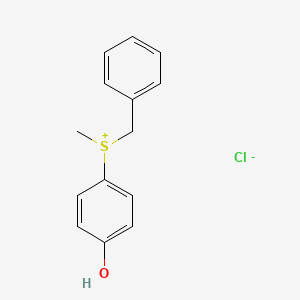
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
